Dermaseptin

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHLIDBAPTWLGU-CTKMSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H257N43O44S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3455.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136212-91-4 | |

| Record name | Dermaseptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of the Dermaseptin Peptide Family

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, isolation, and characterization of the Dermaseptin family of antimicrobial peptides (AMPs). It details the seminal findings, outlines the experimental protocols for their purification, and presents their biological activities in a structured format for scientific and drug development applications.

Introduction: The Emergence of Dermaseptins

The this compound (DRS) family represents a class of potent, cationic antimicrobial peptides first discovered in the skin secretions of phyllomedusine frogs, which are part of the Hylidae family[1][2]. In 1991, the inaugural member of this family, this compound-S1, was isolated from the skin of Phyllomedusa sauvagii[2][3]. This 34-residue peptide demonstrated powerful antimicrobial properties, particularly against pathogenic fungi, marking a significant advancement in the field of innate immunity and natural product discovery[4][5].

Dermaseptins are characterized by their linear, polycationic nature and their propensity to adopt an amphipathic α-helical secondary structure in hydrophobic environments, such as bacterial membranes[2][4]. This structure is crucial to their mechanism of action, which involves perturbing and permeabilizing microbial cell membranes, leading to cell death[1][6]. Their broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa, with many members showing low toxicity against mammalian cells, making them attractive candidates for therapeutic development[1][2].

Experimental Methodologies

The isolation and characterization of Dermaseptins from natural sources involve a multi-step process, combining biochemical and molecular techniques. Modern approaches also include molecular cloning to identify novel family members from skin secretion-derived cDNA libraries[1][3][7].

The primary source of natural Dermaseptins is the skin secretion of frogs from the Phyllomedusa and related genera.

-

Stimulation: Peptide secretion is typically induced through mild, non-invasive stimulation. While traditional methods involved stressing the animal, modern protocols favor gentle electrical stimulation or the administration of chemical agents like norepinephrine[8][9]. The secretion is a granular, milky fluid that appears on the dorsal skin of the frog.

-

Collection: The secreted material is carefully collected by rinsing the frog with deionized water or gently scraping the secretions into a collection vessel.

-

Preparation: The collected secretion is often acidified (e.g., with trifluoroacetic acid, TFA) to inhibit protease activity, immediately frozen or lyophilized, and stored at -20°C or lower until purification[10][11].

A multi-step chromatographic process is essential to purify individual this compound peptides to homogeneity from the complex mixture of proteins, peptides, and other biomolecules in the crude secretion.

-

Initial Fractionation (Optional): For large sample volumes, an initial clean-up using solid-phase extraction (e.g., Sep-Pak C18 cartridges) can remove salts and other highly polar contaminants[8].

-

Size-Exclusion/Molecular Sieve Filtration: The crude or partially purified extract is subjected to gel filtration chromatography to separate molecules based on their size. This step effectively separates the smaller peptides from larger proteins.

-

Ion-Exchange Chromatography: Following size-based separation, the peptide-rich fractions are passed through an ion-exchange column. Due to their cationic nature (positive charge), Dermaseptins bind to cation-exchange resins and are eluted using a salt gradient. This step separates peptides based on their net charge.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final and most critical purification step is RP-HPLC[2][4][8].

-

Principle: Peptides are separated based on their hydrophobicity.

-

Stationary Phase: A nonpolar stationary phase is used, typically octadecylsilyl-silica (C18)[8].

-

Mobile Phase: A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous acidic solution (e.g., 0.1% TFA) is used for elution. More hydrophobic peptides are retained longer on the column.

-

Detection: Elution is monitored by UV absorbance, typically at 214 nm and 280 nm[11]. Fractions corresponding to distinct peaks are collected for further analysis.

-

Once a peptide is purified, its primary and secondary structures are determined.

-

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry is used to determine the precise molecular weight of the purified peptide[4].

-

Amino Acid Sequencing:

-

Edman Degradation: This automated, stepwise chemical process sequentially removes N-terminal amino acids for identification, allowing for the determination of the complete peptide sequence[4][8].

-

Tandem Mass Spectrometry (MS/MS): Modern approaches use MS/MS to fragment the peptide and deduce the sequence from the resulting fragment ion masses[12].

-

-

Secondary Structure Analysis:

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide in different solvent environments (e.g., aqueous buffer vs. a membrane-mimicking solvent like trifluoroethanol). This analysis confirms the characteristic transition to an α-helical conformation in hydrophobic media[4][7].

-

This technique bypasses the need for large amounts of skin secretion and allows for the discovery of novel peptide precursors directly from genetic material.

-

mRNA Extraction: mRNA is isolated from the collected skin secretion.

-

cDNA Library Construction: A cDNA library is synthesized from the extracted mRNA.

-

PCR Amplification: Degenerate primers, designed based on highly conserved regions of known this compound precursor sequences (like the signal peptide), are used to amplify the full precursor-encoding cDNAs[1][3].

-

Cloning and Sequencing: The amplified PCR products are cloned into vectors and sequenced to reveal the full precursor sequence, which includes the signal peptide, an acidic spacer, and the mature peptide sequence[1][3].

Data Presentation: Properties of Selected Dermaseptins

The following tables summarize key quantitative data for representative members of the this compound family, facilitating comparison of their physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected this compound Family Peptides

| Peptide Name | Source Organism | Amino Acid Sequence | Molecular Weight (Da) | Net Charge |

| This compound-S1 | Phyllomedusa sauvagii | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 3455.4 | +4 |

| This compound-AC | Agalychnis callidryas | GLWSKIKEAIGKAAAKAAGKAALNAVSEAV | 2898.6 | +5 |

| This compound-S4 | Phyllomedusa sauvagii | ALWKTMLKKLGTMALHAGKAALGAAADTIS | 2995.6 | +4 |

| K₄K₂₀-S4 (Derivative) | Synthetic | ALWKK MLKKLGTMALHAGKAALK AAADTIS | 3023.7 | +6 |

| This compound-PH | Pithecopus hypochondrialis | GLLSKILGVGKKVAGLLPHV | 2049.6 | +4 |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of Selected Dermaseptins

| Peptide | E. coli (μM) | S. aureus (μM) | P. aeruginosa (μM) | C. albicans (μM) | Reference |

| This compound-AC | 4 | 2 | Not Reported | 4 | [7] |

| K₄K₂₀-S4 | 1-4 (μg/mL) | 1-4 (μg/mL) | 1-4 (μg/mL) | Not Reported | [13] |

| This compound-PH | 16 | 32 | Not Reported | 16 | [3] |

Note: Direct comparison of MIC values should be done with caution as experimental conditions (e.g., bacterial strains, media) can vary between studies. The activity for K₄K₂₀-S4 was reported in μg/mL.

Visualizations: Workflows and Structures

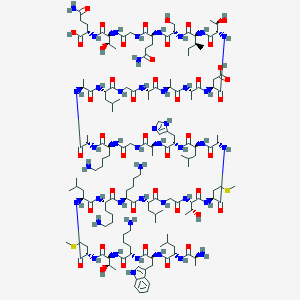

Diagrams generated using Graphviz provide clear visual representations of key processes and concepts related to this compound discovery.

Caption: Workflow for the isolation and characterization of this compound peptides.

Caption: Diagram of a typical this compound precursor peptide structure.

Conclusion and Future Directions

The discovery of the this compound family launched a new area of research into amphibian-derived antimicrobial peptides. The methodologies established for their isolation and characterization have been refined over decades and now incorporate advanced molecular techniques that accelerate the discovery of novel members. With their potent, broad-spectrum antimicrobial activity and the potential for low host toxicity, Dermaseptins remain highly promising templates for the development of new anti-infective agents. Future research will likely focus on designing synthetic analogues with enhanced potency, greater selectivity, and improved stability to overcome the challenges of microbial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation, amino acid sequence, and synthesis of this compound, a novel antimicrobial peptide of amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]

- 9. An Evaluation of Immersive and Handling Methods for Collecting Salamander Skin Peptides in: Journal of Herpetology Volume 55: Issue 4 | Journal of Herpetology [journal-of-herpetology.kglmeridian.com]

- 10. The Skin Secretion of the Amphibian Phyllomedusa nordestina: A Source of Antimicrobial and Antiprotozoal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Dermaseptin Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Dermaseptins, a family of cationic antimicrobial peptides isolated from the skin of Phyllomedusa frogs, have garnered significant interest as potential therapeutic agents due to their broad-spectrum activity against bacteria, fungi, protozoa, and even viruses.[1][2][3] Their mechanism of action, primarily involving the disruption of microbial cell membranes, makes them promising candidates to combat antibiotic resistance.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Dermaseptin peptides, offering a comprehensive resource for the rational design of novel and more effective antimicrobial agents.

Core Principles of this compound Activity

Dermaseptins are typically 28-34 amino acids in length and adopt an amphipathic α-helical conformation in membrane-mimicking environments.[1][5] This structure is crucial for their biological activity, facilitating their interaction with and insertion into the negatively charged microbial membranes. The N-terminal domain is generally considered essential for selective interaction with bacterial membranes, while the C-terminal region contributes to nonspecific membrane lytic activity.[5][6]

Key physicochemical properties influencing this compound's activity include:

-

Cationicity: A net positive charge is critical for the initial electrostatic attraction to the anionic components of microbial cell walls and membranes.

-

Hydrophobicity: The hydrophobic face of the α-helix drives the insertion and disruption of the lipid bilayer.

-

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues allows for effective interaction with the aqueous environment and the lipid core of the membrane.

-

Oligomerization: The tendency of some this compound analogs to aggregate in solution can impact their activity and selectivity.[7][8]

Structure-Activity Relationship Studies: Quantitative Analysis

Extensive research has been conducted to elucidate the relationship between the structure of this compound peptides and their biological activity. These studies have primarily focused on modifications such as amino acid substitution, truncation, and acylation. The following tables summarize the quantitative data from these investigations.

Table 1: Antimicrobial Activity (MIC) of this compound S4 Analogs

| Peptide/Analog | Modification | Target Organism | MIC (µg/mL) | MIC (µM) | Reference(s) |

| This compound S4 (Native) | - | E. coli | > 100 | ~40 (IC50) | [8][9] |

| S. aureus | - | - | |||

| P. aeruginosa | - | - | |||

| A. baumannii | 12.5 | - | [6] | ||

| K4K20-S4 | M4K, N20K substitutions | E. coli | - | 0.3 (IC50) | [7][9] |

| S. aureus | - | - | |||

| P. aeruginosa | - | - | |||

| A. baumannii | 3.125 | - | [6] | ||

| K4-S4(1-16) | M4K substitution, C-terminal truncation | E. coli | - | - | [10] |

| S. aureus | - | - | [10] | ||

| P. aeruginosa | - | - | [10] | ||

| A. baumannii | 6.25 | - | [6] | ||

| K4-S4(1-13) | M4K substitution, C-terminal truncation | E. coli | - | - | [10] |

| S. aureus | - | - | [10] | ||

| P. aeruginosa | - | - | [10] | ||

| This compound B2 (Native) | - | A. baumannii | 12.5 | - | [6] |

| K3K4B2 | W3K, S4K substitutions | A. baumannii | 6.25 | - | [6] |

| This compound-AC | - | E. coli | - | 2-4 | [11] |

| S. aureus | - | 2-4 | [11] | ||

| MRSA | - | 2-4 | [11] | ||

| P. aeruginosa | - | 2-4 | [11] | ||

| C7-S4(3-15) | N-terminal AL replaced with Heptanoic acid | Oral Pathogens | - | - | [12][13][14] |

| NC12-S4(3-15) | N-terminal AL replaced with Aminododecanoic acid | Oral Pathogens | - | - | [12][13][14] |

Note: MIC values can vary depending on the specific strain and experimental conditions. IC50 refers to the concentration causing 50% inhibition.

Table 2: Hemolytic and Cytotoxic Activity of this compound Analogs

| Peptide/Analog | Hemolytic Activity (HC50 in µM) | Cytotoxicity (CC50 in µg/mL) | Cell Line | Reference(s) |

| This compound S4 (Native) | 1.5 | >61.25 | HEp-2 | [6][15] |

| K4K20-S4 | 4.5 | >61.25 | HEp-2 | [6][15] |

| K4-S4(1-16) | >100 | >61.25 | HEp-2 | [6] |

| K4-S4(1-13) | >100 | - | - | [10] |

| S4-(1-16) | ~24 | - | - | [9] |

| S4-(1-12) | ~106.5 | - | - | [9] |

| S4-(5-28) | ~18 | - | - | [9] |

| This compound-AC | 76.55 | - | HMEC-1, U251MG | [11][16] |

| This compound B2 (Native) | Low | >61.25 | HEp-2 | [6] |

| K3K4B2 | - | >61.25 | HEp-2 | [6] |

Note: HC50 is the concentration causing 50% hemolysis. CC50 is the concentration causing 50% cytotoxicity.

Key Structure-Activity Relationship Insights

Amino Acid Substitutions

-

Increasing Cationicity: Replacing neutral or hydrophobic residues with basic amino acids like lysine (K) generally enhances antibacterial activity, particularly against Gram-negative bacteria.[6][7][9] The K4K20-S4 analog, with two lysine substitutions, demonstrates significantly improved potency against A. baumannii and E. coli.[6][7] This is attributed to a stronger electrostatic interaction with the bacterial membrane.

-

Reducing Hemolytic Activity: While increasing the net positive charge can improve antimicrobial action, it can also lead to increased toxicity towards mammalian cells. However, strategic placement of lysine residues and a reduction in overall hydrophobicity can mitigate hemolytic activity.[6][10]

Truncation Studies

-

N-Terminal Importance: The N-terminal region of Dermaseptins is crucial for their antimicrobial activity.[6][17] Truncated peptides of 16 to 19 amino acids often retain significant antimicrobial potency.[6]

-

C-Terminal Influence on Selectivity: Deletion of the C-terminal hydrophobic segment can dramatically reduce hemolytic activity while preserving or even enhancing antibacterial potency.[9][10] This suggests that the C-terminus is a key determinant of non-specific membrane lysis. For instance, the 13-mer and 16-mer analogs of S4 show markedly lower hemolytic activity compared to the full-length peptide.[10] However, truncations to less than 13 residues often lead to a significant loss of antimicrobial efficacy.[6]

N-Terminal Acylation

-

Enhanced Potency: The replacement of N-terminal amino acids with fatty acids can lead to a recovery or improvement in antibacterial potency, as seen with C7-S4(3-15) and NC12-S4(3-15).[12][13][14] This modification modulates the peptide's hydrophobicity and can enhance its interaction with the bacterial membrane.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.[10][18]

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Peptide Dilution: The this compound analog is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.[9][10][18]

-

Preparation of Red Blood Cells: Fresh human or animal blood is washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The RBCs are then resuspended in PBS to a specific concentration (e.g., 1-5% hematocrit).

-

Peptide Incubation: The RBC suspension is incubated with various concentrations of the this compound analog at 37°C for a defined period (e.g., 1-4 hours). Positive (100% hemolysis, e.g., with Triton X-100) and negative (0% hemolysis, PBS alone) controls are included.

-

Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 or 540 nm).

-

Calculation of Hemolytic Activity: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.[4][16]

-

Cell Culture: A specific cell line (e.g., HEp-2, HMEC-1) is seeded in a 96-well plate and allowed to adhere overnight.

-

Peptide Treatment: The cells are then treated with various concentrations of the this compound analog and incubated for a specific duration (e.g., 24-72 hours).

-

MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm).

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells. The CC50 value is the peptide concentration that reduces cell viability by 50%.

Visualizing this compound's Mechanism and SAR Logic

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the logical relationships in this compound SAR studies.

Caption: Proposed "barrel-stave" or "toroidal pore" mechanism of this compound action on bacterial membranes.

Caption: Logical relationships in this compound structure-activity relationship studies for improved selectivity.

Caption: General experimental workflow for evaluating this compound analogs.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided invaluable insights for the design of potent and selective antimicrobial peptides. By increasing cationicity and reducing C-terminal hydrophobicity through amino acid substitutions and truncations, it is possible to significantly enhance antibacterial activity while minimizing toxicity to mammalian cells. N-terminal acylation also presents a promising strategy for improving potency.

Future research should continue to explore novel modifications, such as the incorporation of non-natural amino acids and peptidomimetics, to further improve stability, efficacy, and selectivity. A deeper understanding of the interactions between this compound analogs and different membrane compositions will also be crucial for developing peptides with targeted activity against specific pathogens. The data and methodologies presented in this guide offer a solid foundation for the continued development of this compound-based therapeutics to address the growing challenge of antimicrobial resistance.

References

- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, synthesis, and activity of this compound b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization [mdpi.com]

- 4. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acyl-Substituted this compound S4 Derivatives with Improved Bactericidal Properties, Including on Oral Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. Acyl-substituted this compound S4 derivatives with improved bactericidal properties, including on oral microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. Design of N-Terminal Derivatives from a Novel this compound Exhibiting Broad-Spectrum Antimicrobial Activity against Isolates from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Dermaseptins with Fungal Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between Dermaseptin peptides and fungal cell walls. It details the mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.

Introduction to Dermaseptins

Dermaseptins (DRS) are a family of cationic, α-helical antimicrobial peptides (AMPs) originally isolated from the skin secretions of tree frogs belonging to the Phyllomedusa genus. These peptides, typically 24 to 34 amino acids in length, exhibit a broad spectrum of activity against a wide range of pathogens, including bacteria, fungi, protozoa, and enveloped viruses. Their mechanism of action is primarily attributed to their ability to interact with and disrupt microbial cell membranes. The initial interaction with the fungal cell envelope is a critical step that dictates the peptide's efficacy and ultimate antifungal action.

Core Mechanism of Fungal Interaction

While the fungal plasma membrane is the ultimate target for membrane-disrupting peptides like Dermaseptins, the cell wall represents the first point of contact and a significant barrier. The interaction is a multi-step process involving initial binding, transit across the cell wall, and subsequent membrane permeabilization, often supplemented by intracellular effects.

Initial Binding and Cell Wall Transit

Dermaseptins are polycationic peptides that readily form an amphipathic α-helical structure in hydrophobic environments like a cell membrane. This positive charge facilitates an initial electrostatic interaction with negatively charged components on the fungal cell surface. While the primary components of the fungal cell wall, such as β-glucans and chitin, are neutral polysaccharides, the wall is also decorated with a variety of mannoproteins and other glycosylated proteins that can provide anionic sites for peptide binding.

Once bound, the peptides must traverse the porous network of the cell wall to reach the plasma membrane. The exact mechanism of transit is not fully elucidated but is thought to involve passive diffusion through the polysaccharide matrix.

Disruption of Cell Wall and Membrane Integrity

Electron microscopy studies reveal that Dermaseptins induce significant morphological changes in fungal cells. Treatment with this compound S1 (DS1) and this compound S4 (DS4) on Candida albicans results in a distorted and damaged cell wall surface. This suggests that in addition to traversing the wall, Dermaseptins may directly compromise its structural integrity.

The primary fungicidal action occurs upon reaching the plasma membrane. Dermaseptins are believed to act via a "carpet" model, where the peptides accumulate on the surface of the lipid bilayer, disrupt its structure, and cause permeabilization. This leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.

Modulation of Fungal Gene Expression

Beyond direct physical damage, Dermaseptins can modulate the expression of genes crucial for fungal virulence and cell wall maintenance.

-

Adhesion and Biofilm Formation: this compound S1 and S4 have been shown to downregulate the expression of key genes involved in adhesion and hyphal formation in C. albicans, such as Hyphal Wall Protein 1 (HWP1) and genes from the Agglutinin-Like Sequence (ALS) and Eap1 (EAP1) families.

-

Cell Wall Maintenance: Treatment with some AMPs can trigger a compensatory response in fungi, such as up-regulating chitin synthesis as a stress response to cell wall damage. Studies on this compound S1 also showed it downregulates the expression of Secreted Aspartic Protease (SAP) genes, which are involved in pathogenesis.

Quantitative Data on Antifungal Activity

The antifungal efficacy of various this compound peptides has been quantified against several pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric used to define this activity.

| Table 1: Minimum Inhibitory Concentrations (MICs) of Dermaseptins Against Pathogenic Fungi | | :--- | :--- | :--- | :--- | | This compound Variant | Fungal Species | MIC (μM) | MIC (μg/mL) | | this compound S1 (DS1) | Candida albicans | ~30 µM | Not specified | | this compound S3 (DRS-S3) | Candida albicans | <10 µM | Not specified | | this compound S4 (DS4) | Candida albicans | Not specified | 32 µg/mL | | this compound S4 (DS4) Analogs | Cryptococcus neoformans | Not specified | 12.5 - 50 µg/mL | | this compound S4 (DS4) Analogs | Aspergillus fumigatus | Not specified | 25 - 100 µg/mL | | K4S4(1-16) (DRS-S4 Derivative) | Acinetobacter baumannii | Not specified | 3.125 - 12.5 µg/mL | | this compound B1/B2 | Aspergillus fumigatus | 3.1 - 30 µM | Not specified | | this compound-PH | Candida albicans | Not specified | 8 µM (MIC) |

Note: MIC values can vary based on the specific strain and experimental conditions used.

| Table 2: Effect of Dermaseptins on Fungal Gene Expression in Candida albicans | | :--- | :--- | :--- | | Gene(s) | Function | Observed Effect | | HWP1 (Hyphal Wall Protein 1) | Adhesion, hyphal formation, biofilm development | Downregulated by DS1 and DS4 | | SAP1, SAP2, SAP3, SAP9, SAP10 | Secreted Aspartic Proteases, virulence | Downregulated by DS1 | | EAP1 | Adhesion, biofilm formation | Downregulated by DS4 and other AMPs | | ALS1, SUN41 | Adhesion, cell wall organization | Downregulated by other AMPs, similar mechanism proposed |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the interaction of this compound with fungal cells.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide.

-

Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Suspend colonies in sterile saline or broth (e.g., Sabouraud) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension to the final required inoculum concentration (e.g., 10^6 spores/mL).

-

Peptide Preparation: Dissolve the this compound peptide in a suitable solvent (e.g., sterile water or PBS) to create a stock solution. Prepare serial two-fold dilutions of the peptide in the culture medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no peptide) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 30°C or 37°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 492 nm or 550 nm).

Cell Membrane Permeability Assay

Objective: To assess whether the peptide disrupts the fungal cell membrane.

-

Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them to a defined concentration.

-

Peptide Treatment: Incubate the fungal cell suspension with various concentrations of the this compound peptide (typically at and above the MIC) for a specific duration.

-

Staining: Add a fluorescent dye that can only enter cells with compromised membranes, such as SYTOX Green or Propidium Iodide (PI).

-

Measurement: Measure the increase in fluorescence using a fluorometer or view the cells under a fluorescence microscope. An increase in fluorescence intensity correlates with increased membrane permeability.

Electron Microscopy (SEM and TEM)

Objective: To visualize high-resolution morphological changes to the fungal cell surface and internal structures.

-

Sample Preparation: Treat fungal cells with the this compound peptide at a specific concentration (e.g., MIC) for a set time. Untreated cells serve as a control.

-

Fixation: Fix the cells using a chemical fixative like glutaraldehyde, followed by a post-fixation step with osmium tetroxide.

-

Dehydration and Drying: Dehydrate the samples through a graded series of ethanol concentrations. For Scanning Electron Microscopy (SEM), critical-point dry the samples.

-

Coating (for SEM): Sputter-coat the dried samples with a thin layer of a conductive metal (e.g., gold or palladium).

-

Sectioning (for TEM): For Transmission Electron Microscopy (TEM), embed the fixed samples in resin and cut ultra-thin sections using an ultramicrotome.

-

Imaging: View the prepared samples under an SEM to observe surface topology (e.g., cell wall distortion) or a TEM to view internal ultrastructure (e.g., organelle damage).

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To quantify changes in the expression of specific fungal genes upon peptide treatment.

-

Treatment and RNA Extraction: Treat fungal cultures with a sub-lethal concentration of this compound for a defined period. Harvest the cells and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

RNA Purification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., HWP1, SAP2), and a fluorescent dye (e.g., SYBR Green). Include primers for a housekeeping gene (e.g., ACT1) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative change in gene expression between treated and untreated samples, often using the ΔΔCt method.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and experimental logic related to this compound's antifungal activity.

Early Research on Dermaseptin S4 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dermaseptin S4, a cationic antimicrobial peptide isolated from the skin secretions of Phyllomedusinae frogs, has been a subject of significant interest in early research due to its potent, broad-spectrum cytotoxic activity.[1][2] Unlike many other dermaseptins, this compound S4 exhibits considerable hemolytic activity, which has driven extensive investigation into its structure-activity relationship to develop analogs with enhanced therapeutic indices.[3][4] This technical guide provides an in-depth overview of the early research on this compound S4 cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic profile of this compound S4 and its derivatives has been evaluated against a variety of cell types, including erythrocytes, bacteria, protozoa, and cancer cell lines. The following tables summarize the key quantitative findings from early research, highlighting the impact of peptide modifications on activity and selectivity.

Table 1: Hemolytic Activity of this compound S4 and Its Analogs

| Peptide | Concentration (µg/mL) | Hemolysis (%) | Species | Reference |

| This compound S4 (Native) | 256 | > 80 | Human | [1] |

| DS4(1-26)a | 100 | < 30 | Human | [1] |

| K4-S4(1-13) | 200 µM | ~10 | Human | [3] |

| K4K20-S4 | 200 µM | > 80 | Human | [3] |

| PG-1 | 200 µM | > 90 | Human | [3] |

| MSI-78 | 200 µM | ~30 | Human | [3] |

Table 2: Antimicrobial Activity (MIC) of this compound S4 Derivatives

| Peptide | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | E. coli (µg/mL) | Reference |

| K4K20-S4 | 1 - 4 | 1 - 4 | 1 - 16 | [3] |

| K4S4(1-16) | 3.125 - 12.5 | - | - | [4] |

| K4S4 | - | - | - | [4] |

Note: MIC values are presented as a range as reported in the cited literature.

Table 3: Antiparasitic and Anticancer Activity (IC50) of this compound S4 and Its Analogs

| Peptide | Plasmodium falciparum (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| This compound S4 (Native) | ~1.5 | Leishmania | 1.5 | [5][6] |

| K4K20-S4 | 0.2 | - | - | [5] |

| K4-S4(1-13)a | 6 | - | - | [5] |

| This compound B2 | - | Prostatic (PC3) | 0.71 - 2.65 | [7] |

| This compound-PS1 | - | Glioblastoma (U-251 MG) | ~1 | [8][9] |

Key Experimental Protocols

The following sections detail the methodologies employed in early studies to assess the cytotoxicity of this compound S4.

Hemolysis Assay

This protocol is a standard method to determine the lytic activity of peptides against red blood cells.

-

Preparation of Erythrocytes: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) to remove plasma components. The washed cells are then resuspended in PBS to a final hematocrit of 1%.[3]

-

Peptide Incubation: Serial dilutions of the test peptides are prepared in PBS. 100 µL of each peptide dilution is added to 100 µL of the erythrocyte suspension in a 96-well plate.[3]

-

Controls: A positive control (100% hemolysis) is established by adding distilled water to the erythrocytes, and a negative control (baseline) is established with PBS alone.[1][3]

-

Incubation: The plate is incubated for a specified period, typically 4 hours, at 37°C.[3]

-

Measurement: After incubation, the plate is centrifuged to pellet the intact cells. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at 405 nm or a similar wavelength.[3]

-

Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_peptide - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

-

Bacterial Culture: Bacteria are grown in a suitable liquid medium (e.g., Tryptic Soy Broth) to the exponential phase of growth.[3][10]

-

Peptide Dilution: Two-fold serial dilutions of the test peptides are prepared in the culture medium in a 96-well plate.[3]

-

Inoculation: A standardized suspension of the bacteria is added to each well containing the peptide dilutions.[3]

-

Incubation: The plate is incubated for a defined period, typically 4 hours, at 37°C with shaking.[3]

-

Determination of MIC: The MIC is determined as the lowest peptide concentration that results in 100% inhibition of bacterial growth, assessed by measuring the optical density at 620 nm.[3]

MTT Cell Viability Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability, particularly for cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide.

-

Incubation: The cells are incubated with the peptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

Early research indicates that this compound S4 and its derivatives exert their cytotoxic effects primarily through membrane disruption.[3][6] However, some studies also suggest the induction of apoptosis, particularly at lower concentrations in cancer cells.[2][8][9]

Membrane Disruption and Lysis

The cationic nature and amphipathic α-helical structure of this compound S4 are crucial for its interaction with and disruption of cell membranes.[3][6] The peptide is thought to bind to the negatively charged components of the cell membrane, leading to pore formation and subsequent cell lysis.

Caption: Workflow for determining the hemolytic activity of this compound S4.

Induction of Apoptosis

In some cancer cell lines, certain this compound derivatives, such as this compound-PS1, have been shown to induce apoptosis at concentrations that do not cause significant membrane lysis.[8][9] This suggests a more complex mechanism of action beyond simple membrane disruption. The intrinsic apoptotic pathway is often implicated.

Caption: Simplified intrinsic apoptosis signaling pathway induced by this compound-PS1.

Conclusion

Early research has established this compound S4 as a highly cytotoxic peptide with a primary mechanism involving membrane disruption. Structure-activity relationship studies have been pivotal in generating derivatives with reduced hemolytic activity and enhanced selectivity for microbial or cancer cells.[3][11][12] The ability of some analogs to induce apoptosis in cancer cells at low concentrations opens avenues for more targeted therapeutic applications.[8][9] This guide provides a foundational understanding of the early cytotoxic studies on this compound S4, offering valuable insights for researchers and professionals in the field of drug development. Further investigation into the precise molecular interactions and signaling pathways will be crucial for the clinical translation of these promising peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cris.technion.ac.il [cris.technion.ac.il]

Literature review of Dermaseptin's therapeutic potential

An In-depth Technical Guide to the Therapeutic Potential of Dermaseptins

Introduction

Dermaseptins (DRSs) are a family of cationic antimicrobial peptides (AMPs) first isolated from the skin secretions of frogs from the Phyllomedusa genus. These peptides, typically 27-34 amino acids in length, represent a key component of the frog's innate immune system. Structurally, they are often unstructured in aqueous solutions but adopt an amphipathic α-helical conformation in the presence of membranes, a characteristic crucial for their biological activity. Dermaseptins exhibit a broad spectrum of activity against a wide range of pathogens, including bacteria, fungi, protozoa, and viruses. Furthermore, emerging research has highlighted their potent anti-tumor properties, making them promising candidates for the development of novel therapeutics in an era of growing antimicrobial resistance and a need for more effective cancer treatments. This document provides a comprehensive review of the therapeutic potential of Dermaseptins, detailing their mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols for their evaluation.

Mechanism of Action

The therapeutic effects of Dermaseptins are primarily attributed to their ability to interact with and disrupt cell membranes, although intracellular mechanisms have also been identified.

Antimicrobial Mechanism

The primary mode of antimicrobial action is the permeabilization and disruption of microbial cell membranes. As cationic peptides, Dermaseptins are electrostatically attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides, teichoic acids). Upon binding, they adopt an α-helical structure and insert into the lipid bilayer. Two main models describe this lytic process:

-

Barrel-Stave Model: Peptide monomers aggregate to form transmembrane pores or channels, leading to leakage of cellular contents and cell death.

-

Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to micellization and membrane dissolution.

Some Dermaseptins may also exert their effects by translocating across the membrane and interacting with intracellular targets, though this is less commonly cited as their primary mechanism.

Anticancer Mechanism

Dermaseptins selectively target cancer cells, which often display altered membrane compositions, such as increased exposure of negatively charged phosphatidylserine. Their anticancer mechanisms are multifaceted and can be concentration-dependent:

-

Membrane Disruption (Necrosis): At high concentrations, similar to their antimicrobial action, Dermaseptins can cause direct lysis of the cancer cell membrane, leading to necrotic cell death. Dermaseptin-PS1, for instance, disrupts glioblastoma cell membranes at concentrations of 10⁻⁵ M and above.

-

Induction of Apoptosis: At lower, non-lytic concentrations, Dermaseptins can trigger programmed cell death. This is often initiated via the intrinsic (mitochondrial) pathway, where the peptide disrupts the mitochondrial membrane, leading to the release of pro-apoptotic factors.

-

Signaling Pathway Modulation: Certain Dermaseptins can influence key intracellular signaling pathways. This compound B2 has been shown to regulate cancer-related genes and pathways, including the BAX/BBC3/AKT pathway, to promote apoptosis.

Ethnobotanical Origins of Dermaseptin-Producing Frogs: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the traditional knowledge, biochemical properties, and therapeutic potential of Dermaseptin peptides derived from Phyllomedusine frogs.

Introduction

For centuries, indigenous communities of the Amazon basin have utilized the skin secretions of the giant monkey frog, Phyllomedusa bicolor, and related species in shamanic rituals known as "Kambô" or "Sapo".[1] This practice, aimed at cleansing the body, enhancing physical strength, and providing spiritual fortitude, has inadvertently highlighted a rich source of bioactive compounds.[2][3] Central to the pharmacological effects of these secretions is the this compound family of peptides, potent antimicrobial and anticancer agents that have garnered significant interest in the scientific and pharmaceutical communities.[4][5]

This technical guide provides a comprehensive overview of the ethnobotanical origins of this compound-producing frogs, delving into the traditional practices that led to their discovery. It further presents a detailed analysis of the biochemical properties of Dermaseptins, their mechanisms of action, and the experimental protocols for their isolation and characterization. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fascinating natural products.

Ethnobotanical Context: The Kambô Ritual

The use of Phyllomedusa bicolor secretion is deeply embedded in the cultural and medicinal practices of various Amazonian tribes, including the Katukina, Yawanawá, Kaxinawá, and Matsés.[6][7][8] The Kambô ritual involves the application of the frog's secretion onto small, superficial burns on the skin.[9][10] This method allows for the rapid absorption of the bioactive peptides into the lymphatic system and bloodstream.[2]

Traditionally, Kambô is used to dispel "panema," a term that can be translated as bad luck, depression, or negative energy, and to enhance hunting abilities. The immediate physiological effects are intense and include nausea, vomiting, diarrhea, and tachycardia, which are perceived as a purification process.[3]

While the primary focus of the ritual is the frog secretion, the ethnobotanical context also includes the use of certain plants. Notably, the latex of the "Sangre de Drago" or Dragon's Blood tree (Croton lechleri) is often applied to the burns after the ceremony to promote healing and prevent infection, owing to its antibacterial and wound-healing properties.[7][8] Other plants, such as sacred tobacco (Nicotiana sp.) and various plants used to make Rapé snuff, are also integral to the ceremonial and medicinal practices of these tribes, highlighting a deep understanding of the synergistic use of animal and plant-derived substances.[11][8][12]

The this compound Family of Peptides

Dermaseptins are a superfamily of cationic antimicrobial peptides found in the skin secretions of frogs from the Phyllomedusidae family.[5] They are characterized by their α-helical structure and amphipathic nature, which are crucial for their biological activity.[4] The skin secretion of a single frog species can contain a diverse array of this compound peptides, each with a unique amino acid sequence and biological activity.[13]

Data Presentation: Antimicrobial Activity of this compound Peptides

The following tables summarize the minimum inhibitory concentrations (MIC) of various this compound peptides against a range of pathogenic microorganisms. This data highlights the broad-spectrum antimicrobial activity of these compounds.

| Peptide | Originating Species | Target Microorganism | MIC (μM) | Reference(s) |

| This compound-B2 | Phyllomedusa bicolor | Escherichia coli | 2 | [14] |

| Staphylococcus aureus | 2 | [14] | ||

| Candida albicans | 2 | [14] | ||

| This compound-S4 Derivative (K4K20S4) | Phyllomedusa sauvagii (derivative) | Acinetobacter baumannii | 3.125 | [15] |

| This compound-PH | Pithecopus hypochondrialis | Escherichia coli | 16 | [16] |

| Staphylococcus aureus | 32 | [16] | ||

| Candida albicans | 16 | [16] | ||

| This compound-AC | Agalychnis callidryas | Pseudomonas aeruginosa | 4 | [14] |

| Klebsiella pneumoniae | 2 | [14] | ||

| This compound-SP2 | Agalychnis spurrelli | Escherichia coli | 2.68 | [17] |

| Staphylococcus aureus | 2.68 | [17] | ||

| Candida albicans | 10.71 | [17] | ||

| This compound-SS1 | Phyllomedusa tarsius | Escherichia coli | - | [18] |

| Staphylococcus aureus | - | [18] | ||

| Candida albicans | - | [18] |

Note: MIC values can vary depending on the specific strain of microorganism and the experimental conditions.

Mechanisms of Action

Dermaseptins exert their biological effects through a multi-faceted approach, primarily targeting cellular membranes and, in some cases, inducing apoptosis.

Membrane Disruption

The cationic nature of Dermaseptins facilitates their initial electrostatic interaction with the negatively charged components of microbial cell membranes.[1] Following this initial binding, they disrupt the membrane integrity through one of two proposed models:

-

Barrel-Stave Model: The peptides insert into the membrane and aggregate to form transmembrane pores or channels.

-

Carpet-like Model: The peptides accumulate on the membrane surface, disrupting its curvature and leading to the formation of transient pores or micelles.

This membrane permeabilization leads to the leakage of intracellular contents and ultimately, cell death.[1]

Induction of Apoptosis

Recent studies have revealed that at lower concentrations, some Dermaseptins can induce apoptosis, or programmed cell death, in cancer cells.[12][19] This process involves the activation of intracellular signaling pathways. For instance, this compound-PS1 has been shown to induce apoptosis in human glioblastoma cells through the mitochondrial-related intrinsic pathway.[12][19] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. Some Dermaseptins have also been linked to the regulation of the BAX/BBC3/AKT pathway in breast cancer cells.[20]

Experimental Protocols

The isolation and characterization of this compound peptides from frog skin secretions involve a series of biochemical techniques. The following are detailed methodologies for key experiments.

Collection of Frog Skin Secretion

-

Objective: To obtain the crude skin secretion from the frog in a non-harmful manner.

-

Procedure:

-

Gently handle the Phyllomedusa frog to minimize stress.

-

Induce secretion through mild, non-invasive stimulation. This can be achieved by gently stressing the frog.

-

Carefully scrape the secreted mucus from the skin using a spatula or a similar blunt instrument.

-

Immediately transfer the collected secretion into a chilled container.

-

Lyophilize the crude secretion to remove water and store it at -20°C or lower for long-term preservation of peptide integrity.

-

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To separate and purify individual this compound peptides from the crude secretion.

-

Materials:

-

Lyophilized crude frog skin secretion

-

Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water

-

Buffer B: 0.1% (v/v) TFA in acetonitrile

-

C18 reverse-phase HPLC column

-

-

Protocol:

-

Reconstitute the lyophilized secretion in Buffer A.

-

Centrifuge the solution to remove any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered sample onto the C18 column equilibrated with Buffer A.

-

Elute the peptides using a linear gradient of Buffer B (e.g., 0-100% over 60 minutes) at a constant flow rate.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the fractions corresponding to the peptide peaks.

-

Lyophilize the collected fractions to remove the solvent.

-

Peptide Identification by MALDI-TOF Mass Spectrometry

-

Objective: To determine the molecular mass of the purified peptides.

-

Materials:

-

Lyophilized purified peptide fractions

-

MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)

-

MALDI target plate

-

-

Protocol:

-

Dissolve the lyophilized peptide in a small volume of 0.1% TFA.

-

On the MALDI target plate, spot 1 µL of the peptide solution and immediately add 1 µL of the matrix solution.

-

Allow the mixture to air-dry completely, allowing for co-crystallization of the peptide and matrix.

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range for peptides (typically 1000-4000 Da).

-

Analyze the resulting spectrum to determine the molecular weight of the peptide.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to this compound research.

Caption: From Traditional Knowledge to Modern Drug Discovery.

Caption: Experimental Workflow for this compound Isolation.

Caption: Dual Mechanism of Action of this compound Peptides.

Conclusion

The ethnobotanical knowledge of Amazonian indigenous peoples has provided a crucial starting point for the discovery and scientific investigation of this compound peptides. These compounds, derived from the skin secretions of Phyllomedusa frogs, exhibit potent antimicrobial and anticancer activities, making them promising candidates for the development of new therapeutics. This guide has provided a comprehensive overview of the traditional context, biochemical properties, and experimental methodologies related to Dermaseptins. It is hoped that this information will serve as a valuable resource for the scientific community, fostering further research into these remarkable natural products and their potential to address pressing challenges in human health. The continued exploration of traditional knowledge, coupled with rigorous scientific inquiry, holds immense promise for the future of drug discovery.

References

- 1. Bridging Ethnobotanical Knowledge and Multi-Omics Approaches for Plant-Derived Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. news.mongabay.com [news.mongabay.com]

- 5. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conserving Indigenous Medicine • Amazon Tropical Rainforest • Acate [acateamazon.org]

- 7. Meet the Yawanawa Tribe: Guardians of the Amazon’s Spirit and Medicine — Hamaima [hamaima.com]

- 8. Tribe Kaxinawa - Katukina - Tribal Rapé, Mapacho, Kambo, Sananga, Shamanic Tools & Incenses [katukina.com]

- 9. MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifegate.com [lifegate.com]

- 11. Matses | Cat People from Peru | Kambo | Maya Herbs [mayaherbs.com]

- 12. togetherband.org [togetherband.org]

- 13. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]

- 14. Peptide secretion in the cutaneous glands of South American tree frog Phyllomedusa bicolor: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxic hepatitis caused by the excretions of the Phyllomedusa bicolor frog – a case reportby the excretions of the Phyllomedusa bicolor frog – a case report [termedia.pl]

- 16. Garden of Medicines - Indigenous Celebration [indigenouscelebration.org]

- 17. Ethnobotanical inventory of medicinal plants used by Cashinahua (Huni Kuin) herbalists in Purus Province, Peruvian Amazon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solid-Phase Synthesis Protocol for Dermaseptin B2: An Application Note for Researchers

Introduction

Dermaseptin B2 is a 33-amino acid antimicrobial peptide originally isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor.[1][2] It exhibits a broad spectrum of activity against bacteria, fungi, and protozoa, and has also demonstrated significant anti-proliferative and angiostatic effects on various cancer cell lines.[1][3][4] These multifaceted biological activities make this compound B2 a molecule of high interest for therapeutic development. This application note provides a detailed protocol for the chemical synthesis of this compound B2 via Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for its purification and characterization. Additionally, it outlines the key signaling pathways implicated in its anticancer mechanism of action.

Peptide Specifications

| Property | Value | Reference |

| Sequence | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH₂ | [2] |

| Molecular Weight | 3181.68 Da | |

| Amino Acid Composition | A(9), G(4), K(4), V(3), E(2), I(1), L(3), S(2), W(1) | |

| C-Terminus | Amide | [2] |

Solid-Phase Synthesis Workflow

The following diagram illustrates the major steps involved in the solid-phase synthesis of this compound B2.

Caption: General workflow for the solid-phase synthesis of this compound B2.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| Rink Amide AM Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Iris Biotech |

| Fmoc-Protected Amino Acids | Synthesis Grade | Sigma-Aldrich, Iris Biotech |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |

| Piperidine | Reagent Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-Free | Sigma-Aldrich |

| Dichloromethane (DCM) | Reagent Grade | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Water | HPLC Grade | Fisher Scientific |

Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)

-

Resin Swelling:

-

Weigh 263 mg of Rink Amide AM resin (substitution ~0.38 mmol/g) into a peptide synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

-

-

First Amino Acid (Valine) Coupling:

-

Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a 15-minute agitation.

-

Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Coupling:

-

In a separate vial, dissolve Fmoc-Val-OH (3 equivalents, 0.3 mmol, 102 mg), HOBt (3 eq., 0.3 mmol, 46 mg) in DMF (2 mL).

-

Add DIC (3 eq., 0.3 mmol, 47 µL) and allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Chain Elongation (Iterative Cycles):

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound B2 sequence.

-

Deprotection: 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

-

Washing: DMF (5 x 5 mL), DCM (3 x 5 mL).

-

Coupling: Fmoc-amino acid (3 eq.), DIC (3 eq.), HOBt (3 eq.) in DMF for 2 hours.

-

Always confirm coupling completion with a Kaiser test before proceeding to the next cycle.

-

-

Final Fmoc Deprotection:

-

After the final amino acid (Glycine) has been coupled and washed, perform a final deprotection step using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

Dry the peptidyl-resin under vacuum for at least 1 hour.

-

Protocol 2: Cleavage and Deprotection

Cleavage Cocktail (Reagent K modified):

| Component | Percentage (v/v) | Volume for 10 mL |

| Trifluoroacetic Acid (TFA) | 87.5% | 8.75 mL |

| Water | 5.0% | 0.5 mL |

| Triisopropylsilane (TIS) | 5.0% | 0.5 mL |

| 1,2-Ethanedithiol (EDT) | 2.5% | 0.25 mL |

Procedure:

-

Place the dried peptidyl-resin in a round-bottom flask.

-

Add 10 mL of the freshly prepared cleavage cocktail to the resin.

-

Stopper the flask and gently agitate at room temperature for 3 hours. The presence of Tryptophan and Methionine necessitates the use of scavengers like TIS and EDT to prevent side reactions.

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Wash the resin twice with 2 mL of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.

-

Centrifuge at 4000 rpm for 10 minutes. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Allow the crude peptide to air dry in a fume hood to remove residual ether.

Protocol 3: Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of 50% Acetonitrile/Water.

-

Chromatography Conditions:

-

Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 20% to 50% B over 30 minutes is a good starting point for optimization.

-

Flow Rate: 20 mL/min.

-

Detection: 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white fluffy powder.

Protocol 4: Characterization by Mass Spectrometry

-

Sample Preparation (for MALDI-TOF):

-

Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% Acetonitrile/0.1% TFA.

-

Mix the purified peptide solution (approx. 1 mg/mL) with the matrix solution in a 1:1 ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

-

Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The expected monoisotopic mass [M+H]⁺ for this compound B2 is approximately 3182.68 Da. A study synthesizing a Cys-derivatized this compound B2 reported a measured mass of 3282.79 g/mol ([M+H]⁺), which was in agreement with the calculated mass of 3281.83 g/mol .[1]

Expected Yield and Purity

While yields can vary significantly based on the efficiency of each coupling step and handling losses, a well-executed manual synthesis of a peptide of this length can be expected to yield approximately 10-30% of the theoretical maximum after purification. Purity, as determined by analytical RP-HPLC, should be >95% for use in biological assays.

Mechanism of Action: Associated Signaling Pathways

This compound B2's anticancer activity is attributed to its ability to disrupt cell membranes and modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] Recent studies suggest its involvement in the PI3K/AKT, Receptor Tyrosine Kinase (RTK), NOTCH, and BAX/BBC3/AKT pathways.[5]

PI3K/AKT Signaling Pathway

Caption: this compound B2 may inhibit the PI3K/AKT pro-survival pathway.

Receptor Tyrosine Kinase (RTK) Signaling

Caption: this compound B2 may interfere with RTK-mediated signaling cascades.

NOTCH Signaling Pathway

Caption: this compound B2 may downregulate the NOTCH signaling pathway.

BAX/BBC3/AKT Apoptotic Pathway

References

- 1. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformation, Orientation, and Adsorption Kinetics of this compound B2 onto Synthetic Supports at Aqueous/Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: High-Yield Recombinant Expression and Purification of Dermaseptin in Escherichia coli

For Research Use Only.

Abstract

Dermaseptins are a family of potent, broad-spectrum antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusa frogs.[1] Their therapeutic potential has driven the development of recombinant production systems to overcome the limitations of chemical synthesis for large-scale supply. This application note provides a detailed protocol for the high-yield expression of Dermaseptin in Escherichia coli. To mitigate the inherent toxicity of AMPs to the bacterial host, a fusion tag strategy is employed. We describe the complete workflow from codon-optimized gene design to expression, purification, and functional validation of the recombinant peptide.

Introduction

Antimicrobial peptides like this compound are crucial components of the innate immune system in many organisms.[1] They typically act by disrupting the integrity of microbial cell membranes, making them promising candidates for novel antibiotics, especially in the face of rising multidrug resistance.[2][3] E. coli remains a popular and cost-effective host for recombinant protein production due to its rapid growth and well-understood genetics.[4] However, the expression of AMPs in E. coli presents challenges, primarily their toxicity to the host cells and susceptibility to proteolytic degradation.

A common and effective strategy to overcome these issues is the use of a fusion partner.[4][5] The fusion tag can mask the peptide's lytic activity, protect it from proteases, and facilitate downstream purification.[4][5] This protocol details the expression of this compound S4 (DS4) as a Glutathione S-transferase (GST) fusion protein in E. coli BL21(DE3), followed by affinity purification and enzymatic cleavage to release the active peptide.[6]

Materials and Methods

Gene Design and Synthesis

Successful expression in E. coli is significantly enhanced by optimizing the gene sequence for the host's codon usage.

Protocol:

-

Obtain Peptide Sequence: The amino acid sequence for the desired this compound variant (e.g., this compound S4) is obtained from a protein database.

-

Codon Optimization: The DNA sequence encoding the this compound peptide is reverse-translated using an E. coli codon usage table.[7][8][9][10][11] Replace rare codons with those frequently used in highly expressed E. coli genes to improve translation efficiency.[3][12][13][14]

-

Add Flanking Sequences:

-

Incorporate a start codon (ATG) at the 5' end.

-

Add a sequence encoding a protease cleavage site (e.g., Thrombin: CTG GTT CCG CGT GGT) immediately upstream of the this compound coding sequence.

-

Introduce restriction enzyme sites (e.g., BamHI and EcoRI) at the 5' and 3' ends, respectively, for cloning into the expression vector. Ensure these sites are compatible with the multiple cloning site of the chosen vector (e.g., pGEX-4T-1).

-

Add a stop codon (e.g., TAA) at the 3' end.

-

-

Gene Synthesis: The optimized gene construct is synthesized commercially and delivered within a cloning vector.

Cloning and Transformation

Protocol:

-

Vector and Insert Preparation: Digest both the synthesized gene construct and the pGEX-4T-1 expression vector with BamHI and EcoRI restriction enzymes.

-

Ligation: Ligate the digested this compound gene into the linearized pGEX-4T-1 vector using T4 DNA ligase. The resulting plasmid will encode a GST-Thrombin-Dermaseptin fusion protein.

-